![molecular formula C15H17NO B046601 3-[1-(4-Aminophenyl)-1-methylethyl]phenol CAS No. 111545-80-3](/img/structure/B46601.png)
3-[1-(4-Aminophenyl)-1-methylethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(4-Aminophenyl)-1-methylethyl]phenol, also known as AM-404, is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the anandamide transporter, which is responsible for the reuptake of the endocannabinoid anandamide. The inhibition of this transporter leads to an increase in anandamide levels, which has been shown to have a variety of biological effects.
Mécanisme D'action
3-[1-(4-Aminophenyl)-1-methylethyl]phenol works by inhibiting the anandamide transporter, which leads to an increase in anandamide levels in the body. Anandamide is an endocannabinoid that has been shown to have a variety of biological effects, including pain relief, anti-inflammatory effects, and neuroprotection.
Effets Biochimiques Et Physiologiques
In addition to its pain-relieving and anti-inflammatory effects, 3-[1-(4-Aminophenyl)-1-methylethyl]phenol has been shown to have a variety of other biological effects. For example, 3-[1-(4-Aminophenyl)-1-methylethyl]phenol has been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. Additionally, 3-[1-(4-Aminophenyl)-1-methylethyl]phenol has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[1-(4-Aminophenyl)-1-methylethyl]phenol in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, 3-[1-(4-Aminophenyl)-1-methylethyl]phenol has been extensively studied, which means that there is a wealth of information available on its biological effects. However, one limitation of using 3-[1-(4-Aminophenyl)-1-methylethyl]phenol in lab experiments is that it is a relatively new compound, which means that there is still much to be learned about its effects.
Orientations Futures
There are many potential future directions for research on 3-[1-(4-Aminophenyl)-1-methylethyl]phenol. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the pain-relieving and anti-inflammatory effects of 3-[1-(4-Aminophenyl)-1-methylethyl]phenol, and to determine its potential use as a treatment for conditions such as rheumatoid arthritis. Finally, there is a need for further research to determine the safety and efficacy of 3-[1-(4-Aminophenyl)-1-methylethyl]phenol in humans.
Méthodes De Synthèse
The synthesis of 3-[1-(4-Aminophenyl)-1-methylethyl]phenol involves the reaction of 4-aminophenyl-1-methylethyl ketone with phenol in the presence of a Lewis acid catalyst. This reaction leads to the formation of 3-[1-(4-Aminophenyl)-1-methylethyl]phenol as a white crystalline solid.
Applications De Recherche Scientifique
3-[1-(4-Aminophenyl)-1-methylethyl]phenol has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as a pain reliever. Studies have shown that 3-[1-(4-Aminophenyl)-1-methylethyl]phenol can reduce pain in animal models of inflammation and neuropathic pain. Additionally, 3-[1-(4-Aminophenyl)-1-methylethyl]phenol has been shown to have anti-inflammatory effects, making it a potential treatment for conditions such as rheumatoid arthritis.
Propriétés
Numéro CAS |
111545-80-3 |
|---|---|
Nom du produit |
3-[1-(4-Aminophenyl)-1-methylethyl]phenol |
Formule moléculaire |
C15H17NO |
Poids moléculaire |
227.3 g/mol |
Nom IUPAC |
3-[2-(4-aminophenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H17NO/c1-15(2,11-6-8-13(16)9-7-11)12-4-3-5-14(17)10-12/h3-10,17H,16H2,1-2H3 |
Clé InChI |
COPUOMGHQGSBQO-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)N)C2=CC(=CC=C2)O |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)N)C2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




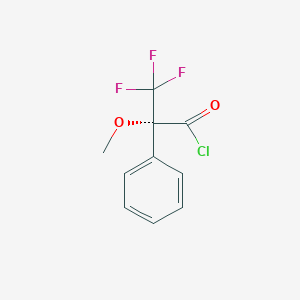
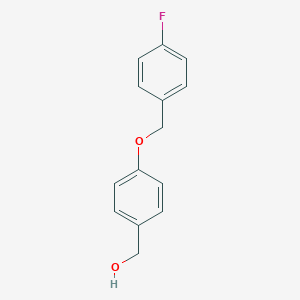
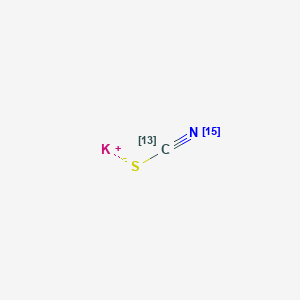
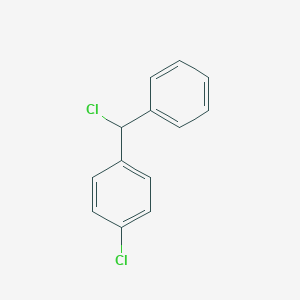
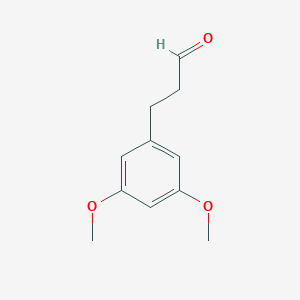
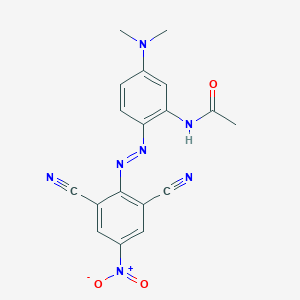
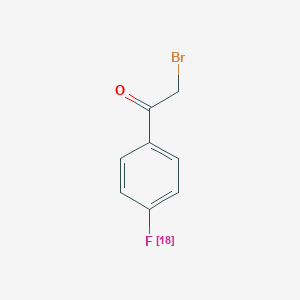
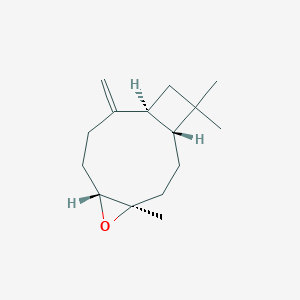
![Methyl 3-[13-(2,2-difluoroethenyl)-8-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B46546.png)
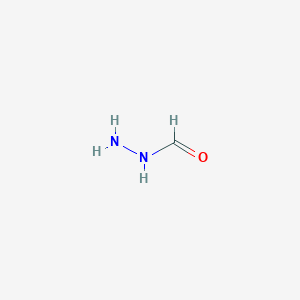
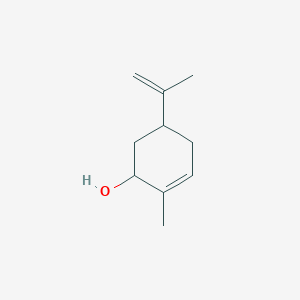
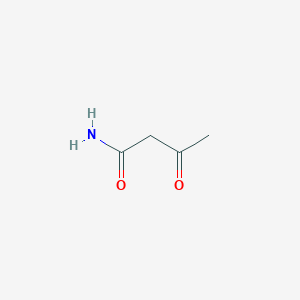
![(2R,3R,4S,5R)-2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B46552.png)